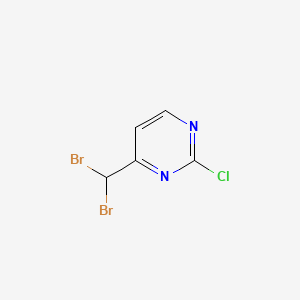
2-Chloro-4-(dibromomethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(dibromomethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Br2ClN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dibromomethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(dibromomethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The dibromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyrimidines.
Cross-Coupling: Biaryl compounds and other complex organic molecules
Aplicaciones Científicas De Investigación
2-Chloro-4-(dibromomethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(dibromomethyl)pyrimidine involves its interaction with molecular targets such as DNA and proteins. It can bind to DNA through intercalation or groove binding, affecting the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloropyrimidine
- 4-Chloropyrimidine
- 2,4-Dichloropyrimidine
- 2-Bromo-4-chloropyrimidine
Uniqueness
2-Chloro-4-(dibromomethyl)pyrimidine is unique due to the presence of both chlorine and dibromomethyl groups, which confer distinct reactivity and biological activity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
181363-07-5 |
|---|---|
Fórmula molecular |
C5H3Br2ClN2 |
Peso molecular |
286.351 |
Nombre IUPAC |
2-chloro-4-(dibromomethyl)pyrimidine |
InChI |
InChI=1S/C5H3Br2ClN2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H |
Clave InChI |
WGTDLOWBKRIEJB-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1C(Br)Br)Cl |
Sinónimos |
2-chloro-4-(dibroMoMethyl)pyriMidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















